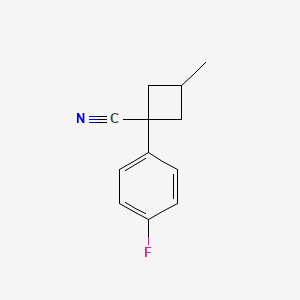
5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a phenyl group bearing a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridinone under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
作用機序
The mechanism by which 5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent bonding with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane moiety but differs in the aromatic core structure.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine core similar to 5-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridin-2(1H)-one but differ in the substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridinone core with a phenyl group bearing a dioxaborolane moiety. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C18H22BNO3 |
|---|---|
分子量 |
311.2 g/mol |
IUPAC名 |
5-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C18H22BNO3/c1-13-9-10-16(21)20(12-13)15-8-6-7-14(11-15)19-22-17(2,3)18(4,5)23-19/h6-12H,1-5H3 |
InChIキー |
GRCSUWIKNRBFIE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=C(C=CC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


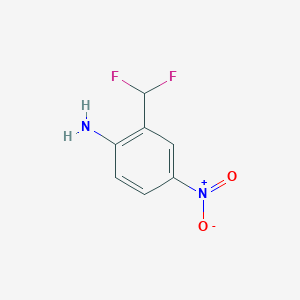
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
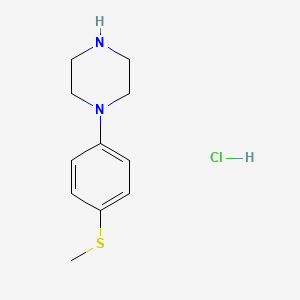
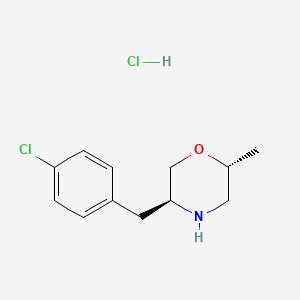
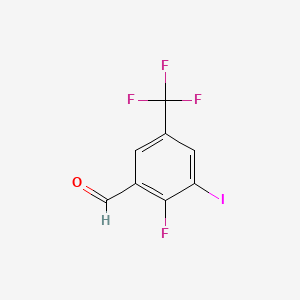
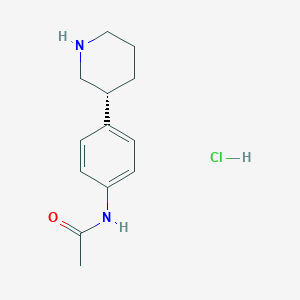
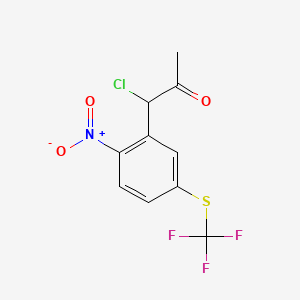
![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)
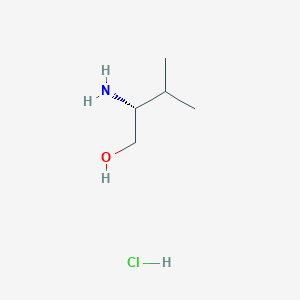

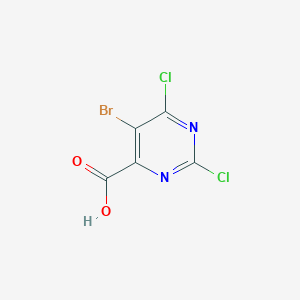
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
